molecular formula C11H16BrN2O4P B12770709 3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide CAS No. 125674-86-4

3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide

Cat. No.: B12770709
CAS No.: 125674-86-4
M. Wt: 351.13 g/mol
InChI Key: DJTYTFIEYAEVOD-UHFFFAOYSA-N
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Description

3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylaminophenyl group, an isoxazoline ring, and a phosphonic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide typically involves multiple steps, starting with the formation of the isoxazoline ring. One common method is the cyclization of an appropriate nitrile oxide with an alkene. The dimethylaminophenyl group can be introduced through a substitution reaction, and the phosphonic acid moiety is often added via a phosphorylation reaction. The final product is then converted to its hydrobromide salt form.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylaminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • Dimethyl (substituted phenyl) (phenylamino)methyl) phosphonates
  • Isonicotinic acid [1-(4-dimethylaminophenyl) methylidene]hydrazide

Uniqueness

3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

125674-86-4

Molecular Formula

C11H16BrN2O4P

Molecular Weight

351.13 g/mol

IUPAC Name

[3-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid;hydrobromide

InChI

InChI=1S/C11H15N2O4P.BrH/c1-13(2)9-5-3-8(4-6-9)10-7-11(17-12-10)18(14,15)16;/h3-6,11H,7H2,1-2H3,(H2,14,15,16);1H

InChI Key

DJTYTFIEYAEVOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(C2)P(=O)(O)O.Br

Origin of Product

United States

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